7-Bromohepta-3,5-dien-2-one
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Overview
Description
7-Bromohepta-3,5-dien-2-one is a chemical compound characterized by the presence of a bromine atom attached to a hepta-3,5-dien-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromohepta-3,5-dien-2-one typically involves the bromination of hepta-3,5-dien-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using standard techniques such as distillation or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromohepta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of hepta-3,5-dien-2-one.
Scientific Research Applications
7-Bromohepta-3,5-dien-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromohepta-3,5-dien-2-one involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Hepta-3,5-dien-2-one: The parent compound without the bromine atom.
7-Chlorohepta-3,5-dien-2-one: Similar structure with a chlorine atom instead of bromine.
7-Iodohepta-3,5-dien-2-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
7-Bromohepta-3,5-dien-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions that are not possible with chlorine or iodine, making this compound valuable for certain applications .
Properties
CAS No. |
827614-13-1 |
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Molecular Formula |
C7H9BrO |
Molecular Weight |
189.05 g/mol |
IUPAC Name |
7-bromohepta-3,5-dien-2-one |
InChI |
InChI=1S/C7H9BrO/c1-7(9)5-3-2-4-6-8/h2-5H,6H2,1H3 |
InChI Key |
ZXYAKPOXRYJIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC=CCBr |
Origin of Product |
United States |
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